molecular formula C14H19NO3 B2986473 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one CAS No. 17539-83-2

3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B2986473
CAS No.: 17539-83-2
M. Wt: 249.31
InChI Key: CUUAATUGSCNRFP-UHFFFAOYSA-N
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Description

3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one (CAS 17539-83-2) is a specialty organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This chemical features an oxazolidin-2-one core, a five-membered ring structure, which is substituted with a butyl group at the 3-position and a phenoxymethyl group at the 5-position . The oxazolidinone scaffold is a privileged structure in medicinal chemistry and chemical biology research. It is a key pharmacophore in a class of synthetic antibacterial agents, with several derivatives serving as potent inhibitors of bacterial protein synthesis . As such, this butyl- and phenoxymethyl-substituted analog represents a valuable building block for researchers exploring new structure-activity relationships, developing novel antimicrobial agents, or studying the mechanism of action of this important drug class. The structural motifs present in this compound—the aromatic phenyl ether and the flexible alkyl chain—make it a versatile intermediate for further synthetic modification in drug discovery programs. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

3-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-3-9-15-10-13(18-14(15)16)11-17-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUAATUGSCNRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(OC1=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of butylamine with phenoxyacetic acid to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the intermediate to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as Lewis acids can enhance the efficiency of the cyclization process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized oxazolidinone derivatives.

    Reduction: Reduced oxazolidinone derivatives.

    Substitution: Substituted oxazolidinone derivatives with various functional groups.

Scientific Research Applications

3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The oxazolidinone ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The phenoxymethyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations at Position 3

  • 3-Ethyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one (CAS 100391-01-3): This analogue replaces the butyl group with a shorter ethyl chain. The molecular weight is 221.25 g/mol (vs. 249.30 g/mol for the butyl derivative). The reduced chain length decreases lipophilicity (estimated logP: ~1.84 vs. Key Difference: The ethyl derivative may exhibit lower tissue penetration but faster renal clearance compared to the butyl analogue.
  • 3-Butyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one: Replacing the phenoxymethyl group with hydroxymethyl eliminates aromaticity and introduces a polar hydroxyl group. IR spectroscopy confirms O-H stretching at 3550–3200 cm⁻¹, absent in the phenoxymethyl compound. This increases water solubility but reduces affinity for hydrophobic targets . Biological Implication: The hydroxymethyl derivative lacks herbicidal activity linked to phenoxymethyl-substituted herbicides (e.g., 2,4-D), as shown in plant growth inhibition assays .

Substituent Variations at Position 5

  • Tedizolid Isomer (C17H15FN6O3): A fluorophenyl and tetrazole-pyridinyl group replaces the phenoxymethyl moiety. The fluorine atom enhances electronegativity, while the tetrazole ring enables π-π stacking and hydrogen bonding. This structural complexity correlates with potent antimicrobial activity, surpassing simpler oxazolidinones in bacterial target binding . Key Advantage: Tedizolid’s fluorine and heterocyclic substituents improve metabolic stability and bioavailability compared to the phenoxymethyl analogue.
  • 3-Butyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one :
    • A fluorinated alkyl chain at position 5 drastically increases hydrophobicity and electron-withdrawing effects. This modification is linked to enhanced thermal stability and resistance to oxidative degradation, critical for high-performance materials .
Functional Group Replacements
  • Thiazolidinone Analogues: Substituting the oxazolidinone oxygen with sulfur (e.g., 2-thioxo-1,3-thiazolidin-4-one) increases electron-withdrawing effects and alters ring conformation. Thiazolidinones often exhibit distinct biological profiles, such as antidiabetic or anti-inflammatory activity, compared to oxazolidinones .
Physicochemical Properties
Property 3-Butyl-5-(phenoxymethyl) 3-Ethyl-5-(phenoxymethyl) Tedizolid Isomer
Molecular Weight (g/mol) 249.30 221.25 378.34
logP (estimated) 2.5–3.0 1.84 1.2–1.5
PSA (Ų) 38.77 38.77 83.2
Key Functional Groups Phenoxymethyl, butyl Phenoxymethyl, ethyl Fluorophenyl, tetrazole

Biological Activity

3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are known for their diverse biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H19_{19}N1_{1}O2_{2}
  • Molecular Weight : 269.29 g/mol

This compound features a butyl group and a phenoxymethyl moiety that contribute to its biological properties.

Oxazolidinones, including this compound, primarily exert their antibacterial effects by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This mechanism is crucial for their efficacy against various Gram-positive bacteria and some Gram-negative pathogens.

Antimicrobial Activity

Research indicates that oxazolidinones demonstrate significant antimicrobial activity against a range of pathogens. Here is a summary of key findings regarding the antimicrobial efficacy of this compound:

Pathogen Activity Reference
Methicillin-resistant Staphylococcus aureus (MRSA)Effective
Vancomycin-resistant Enterococci (VRE)Effective
Mycobacterium tuberculosisModerate efficacy
Streptococcus pneumoniaeLimited efficacy

Case Studies

Several studies have evaluated the biological activity of oxazolidinones in clinical settings:

  • Clinical Efficacy Against MRSA : A study demonstrated that this compound showed promising results in treating infections caused by MRSA. The compound exhibited minimal inhibitory concentrations (MICs) comparable to established treatments like Linezolid.
  • Inhibition of Biofilm Formation : Another investigation focused on the compound's ability to inhibit biofilm formation in Staphylococcus species. Results indicated a significant reduction in biofilm biomass when treated with this compound.

Safety and Side Effects

While oxazolidinones are effective antimicrobials, they are associated with certain side effects, including:

  • Myelosuppression leading to thrombocytopenia
  • Potential interactions with serotonergic agents due to monoamine oxidase inhibition

These safety profiles necessitate careful monitoring during clinical use.

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